4-Acetamido-2-methyltetrahydro-2h-pyran-4-carboxylic acid
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Overview
Description
4-Acetamido-2-methyltetrahydro-2h-pyran-4-carboxylic acid is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . This compound is part of the pyran family, which are heterocyclic compounds containing an oxygen atom in a six-membered ring. The presence of both acetamido and carboxylic acid functional groups makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-methyltetrahydro-2h-pyran-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . This method allows for the efficient formation of the desired pyran ring structure.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2-methyltetrahydro-2h-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The acetamido and carboxylic acid groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
4-Acetamido-2-methyltetrahydro-2h-pyran-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s functional groups make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Acetamido-2-methyltetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Acetamido-2-methyltetrahydro-2h-pyran-4-carboxylic acid include:
Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and are used in medicinal chemistry for their biological activities.
Pyrimidine derivatives: These compounds have a similar heterocyclic structure and are known for their pharmacological effects.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for diverse chemical reactivity and biological interactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H15NO4 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-acetamido-2-methyloxane-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-6-5-9(8(12)13,3-4-14-6)10-7(2)11/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
KZIZRUQEQPZVDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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